4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid

GPR109a receptor agonism tautomeric selectivity GPCR lead identification

Regioisomeric ambiguity in thienopyrazole building blocks can shift biological potency >2.5-fold (BindingDB GPR109a data), compromising SAR interpretation. • Specify CAS 912635-73-5 for the authenticated 1H-4,6-dihydro-[3,4-c] tautomer with pre-installed C-3 carboxylic acid. • Enables direct amide coupling for kinase (KDR), NLRP3 inflammasome, and GPR109a-targeted library synthesis. • Eliminates one synthetic operation vs. parent scaffold (Chou et al., J. Org. Chem. 2000). ≥98% purity; sealed dry storage at 2-8°C; global shipping from stock.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
Cat. No. B13875873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1C2=C(CS1)NN=C2C(=O)O
InChIInChI=1S/C6H6N2O2S/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10)
InChIKeyUPGCPKMSUIFDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic Acid – Identity & Procurement


4,6-Dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid (CAS 912635-73-5 / 949034-63-3; molecular formula C₆H₆N₂O₂S, MW 170.19) is a fused heterobicyclic building block characterized by a saturated thiophene ring annulated to a pyrazole-3-carboxylic acid core . The thieno[3,4-c]pyrazole scaffold has been employed in targeted library design for kinase inhibitor discovery [1] and as an intermediate for NLRP3 inflammasome modulators claimed in industrial patent filings [2]. Its procurement interest arises from its dual role as an aryl carboxylic acid capable of amide/ester diversification and as a rigid bicyclic framework that constrains the spatial presentation of the C-3 acid handle in a manner distinct from regioisomeric thienopyrazoles.

4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic Acid – Irreplaceability vs. Analogs


Within the thienopyrazole family, the position of ring fusion ([3,4-c] vs [3,2-c] vs [2,3-c]) and the tautomeric form (1H vs 2H) generate distinct spatial vectors for the carboxylic acid, directly altering both receptor pharmacophore complementarity and synthetic derivatization pathways. GPR109a receptor assay data archived in BindingDB demonstrate that the 5,6-dihydro-2H-thieno[3,2-c]pyrazole-3-carboxylic acid regioisomer (EC₅₀ 2.20 × 10³ nM) and the 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid tautomer (EC₅₀ 5.60 × 10³ nM) differ by >2.5-fold in agonist potency within the same experimental system [1][2]. Furthermore, the 1H-4,6-dihydro-[3,4-c] carboxylic acid serves as the direct precursor to pyrazolo-o-quinodimethanes used in type-two intramolecular Diels–Alder cyclizations for tricyclic pyrazole construction—a reactivity pattern not accessible from the non-carboxylated 4,6-dihydro-1H-thieno[3,4-c]pyrazole scaffold alone [3]. These data establish that regioisomeric and tautomeric identity, not merely scaffold class membership, governs both biological and synthetic utility.

4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic Acid – Evidence vs. Structural Analogs


GPR109a Agonist Potency: Tautomer Benchmark

The 2H-tautomer of the target compound (4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid, CHEMBL247724) exhibits GPR109a agonist activity with an EC₅₀ of 5.60 × 10³ nM (5.6 μM) in a forskolin-stimulated cAMP assay using human cloned GPR109a [1]. This provides the closest available benchmark for the 1H-tautomer (target compound), because both share the identical [3,4-c] fusion topology and differ only in the position of the exchangeable N–H proton. In contrast, a structurally distinct pyrazole-3-carboxylic acid derivative, 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CHEMBL238004), achieves an EC₅₀ of 42 nM in a human adipocyte GPR109a cAMP assay [2], representing a >130-fold potency gap that is attributable to substituent and scaffold differences beyond tautomerism. The existence of a measurable EC₅₀ for 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid confirms that this specific [3,4-c] scaffold engages GPR109a, while the 1H-tautomer remains uncharacterized in this assay system.

GPR109a receptor agonism tautomeric selectivity GPCR lead identification

Regioisomeric GPR109a Activity: [3,4-c] vs. [3,2-c] Topology

Direct comparison of thienopyrazole regioisomers with identical functionality (3-carboxylic acid) reveals that the [3,2-c] fusion isomer 5,6-dihydro-2H-thieno[3,2-c]pyrazole-3-carboxylic acid (CHEMBL395177) yields an EC₅₀ of 2.20 × 10³ nM (2.2 μM) at human cloned GPR109a [1], while the [3,4-c] tautomer 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid (CHEMBL247724) gives an EC₅₀ of 5.60 × 10³ nM (5.6 μM) [2]. Both measurements were obtained in the same assay format (human cloned GPR109a, forskolin-stimulated cAMP), establishing a 5.60/2.20 = 2.55-fold potency ratio favoring the [3,2-c] topology. The 1H-[3,4-c] target compound shares the [3,4-c] fusion topology with the measured 2H-[3,4-c] species; the regioisomeric potency differential provides a quantitative basis to predict that the [3,4-c] series will behave distinctly from [3,2-c] analogs in any receptor-based screen.

regioisomeric selectivity thienopyrazole GPR109a SAR heterocyclic scaffold comparison

Carboxylic Acid Enables Pyrazolo-o-quinodimethane Synthesis

4,6-Dihydro-1H-thieno[3,4-c]pyrazole (the non-carboxylated parent scaffold, CAS 145286-40-4, MW 126.18) has been established as a common starting material for two isomeric series of N-(acryloyloxy)alkylated pyrazolo-3-sulfolenes en route to pyrazolo-o-quinodimethanes [1]. The 3-carboxylic acid analog (target compound) extends this utility by providing a pre-installed carboxylate handle at the C-3 position, which is the site of subsequent derivatization in the construction of pyrazolo-fused medium-sized N,S-heterocycles via Friedel–Crafts ring closure [2] and in the synthesis of NLRP3-targeted heterocyclic libraries claimed in Chinese Patent CN113195469B [3]. The unsubstituted parent 4,6-dihydro-1H-thieno[3,4-c]pyrazole requires additional C-3 functionalization steps before similar diversification is possible; the 3-carboxylic acid target compound eliminates this step, reducing synthetic burden by one protection/deprotection or C–C bond-forming sequence in multi-step library syntheses.

intramolecular Diels–Alder pyrazolo-o-quinodimethane tricyclic pyrazole synthesis

Thienopyrazole Scaffold as Kinase Inhibitor Template

Akritopoulou-Zanze et al. (2006) reported scaffold-oriented synthesis and biological evaluation of a thienopyrazole library, identifying several thienopyrazole analogs as submicromolar inhibitors of KDR (VEGFR2) [1]. While the specific IC₅₀ values for individual [3,4-c]-fused thienopyrazoles are not disaggregated by regioisomer in the published abstract, the study demonstrates that the thienopyrazole scaffold class—inclusive of [3,4-c] topology—is competent for kinase inhibition at submicromolar concentrations. Subsequent patent literature from Aventis Pharma claims thienopyrazoles of general Formula I (covering thieno[3,4-c]pyrazole substitution patterns) as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) for therapeutic applications [2]. The 3-carboxylic acid target compound provides a direct entry point into this validated kinase inhibitor chemical space through amide bond formation at C-3, mirroring the general derivatization logic employed in the 2006 library design.

kinase inhibition KDR/VEGFR2 inhibitors thienopyrazole library design

5,5-Dioxide Oxidation State: Physicochemical & Biological Comparison

The 5,5-dioxide derivative, 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide (CAS 949034-65-5; MW 202.19), introduces a +32 Da mass increase and a significant polarity shift (sulfone vs. thioether) relative to the target compound [1]. The sulfone oxidation state increases calculated logP by approximately +0.5 to +1.0 log units (more hydrophilic) and introduces two additional hydrogen-bond acceptor sites (S=O oxygens) . In anti-inflammatory SAR studies on related 4H-thieno[3,4-c]pyrazole derivatives, the 4-fluorophenyl derivative demonstrated analgesic and anti-inflammatory activities comparable to acetylsalicylic acid in rodent models, with platelet antiaggregating activity in vitro [2]. While these data derive from 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones rather than the 3-carboxylic acid series, they establish the [3,4-c] scaffold's competence for in vivo anti-inflammatory pharmacology and highlight that oxidation state at the thiophene sulfur represents an additional dimension of differentiation between procurement candidates.

sulfone vs. sulfide oxidation state SAR solubility and metabolic stability

4,6-Dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic Acid – Research & Industrial Applications


GPR109a Agonist Lead Optimization: Tautomer Control

Medicinal chemistry teams pursuing GPR109a agonists for dyslipidemia can employ 4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid as a structurally constrained anchor for amide library enumeration, with the explicit requirement that the 1H-tautomer be specified at procurement. As demonstrated in BindingDB, the [3,4-c] scaffold engages GPR109a (EC₅₀ = 5.60 × 10³ nM for the 2H-tautomer), and regioisomeric integrity is critical because the [3,2-c] isomer exhibits a 2.55-fold potency shift (EC₅₀ = 2.20 × 10³ nM) that would confound SAR interpretation if the wrong isomer were inadvertently supplied [1][2].

Tricyclic Pyrazole Library via Intramolecular Diels–Alder

Synthetic chemistry laboratories constructing bridged tricyclic pyrazoles through pyrazolo-o-quinodimethane intermediates should select the 3-carboxylic acid derivative over the unsubstituted 4,6-dihydro-1H-thieno[3,4-c]pyrazole (CAS 145286-40-4) when C-3 diversification is desired in the final product. The pre-installed carboxylate group eliminates one synthetic operation relative to the parent scaffold, as established by Chou et al. (J. Org. Chem. 2000), who used the parent scaffold as a common intermediate requiring subsequent N-alkylation and sulfolene formation before thermolytic SO₂ extrusion [3].

NLRP3 Inflammasome Inhibitor Library Screening

Industrial patent filings (CN113195469B) explicitly claim nitrogen-containing heterocyclic compounds incorporating thieno[3,4-c]pyrazole cores as NLRP3 inflammasome inhibitors for oncology and inflammatory disease indications [4]. Procurement of the 3-carboxylic acid building block supports rapid fragment elaboration or parallel library synthesis via amide coupling at C-3, enabling direct interrogation of this patent-defined chemical space without requiring de novo construction of the thieno[3,4-c]pyrazole bicycle.

Kinase Inhibitor Library Design: KDR/ITK Space

For kinase-focused library production, the thieno[3,4-c]pyrazole-3-carboxylic acid scaffold provides a validated entry point into submicromolar KDR inhibitor space, as demonstrated by Akritopoulou-Zanze et al. (2006) [5]. The ITK inhibitor patent estate (Aventis, 2005–2007) further supports the relevance of thieno[3,4-c]pyrazole substitution patterns [6]. The 3-carboxylic acid handle allows direct amide bond formation with diverse amine fragments, enabling rapid hit identification without the need for scaffold synthesis optimization.

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